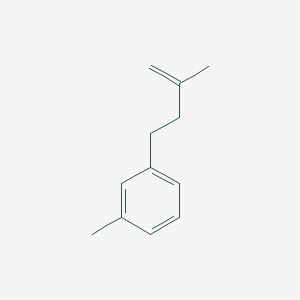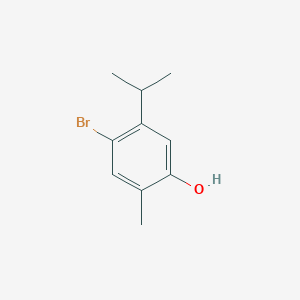![molecular formula C23H22ClN5O5S B051987 N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide CAS No. 121629-10-5](/img/structure/B51987.png)
N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CC-122 and is a member of the class of drugs known as immunomodulatory drugs (IMiDs).
Mechanism Of Action
The mechanism of action of CC-122 involves its binding to cereblon, which leads to the degradation of specific proteins involved in cell growth and survival. This results in the induction of apoptosis in cancer cells and the suppression of the immune system in autoimmune diseases.
Biochemical And Physiological Effects
CC-122 has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the suppression of the immune system in autoimmune diseases, and the inhibition of inflammatory responses. Additionally, CC-122 has been shown to have anti-angiogenic effects, which may be beneficial in the treatment of cancer.
Advantages And Limitations For Lab Experiments
One of the advantages of using CC-122 in lab experiments is its specificity for cereblon, which allows for the selective targeting of specific proteins involved in cell growth and survival. Additionally, CC-122 has been shown to have a low toxicity profile, which makes it a promising candidate for further research.
One limitation of using CC-122 in lab experiments is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and long-term effects of CC-122.
Future Directions
There are several future directions for research involving CC-122, including:
1. Further exploration of its potential applications in cancer therapy, autoimmune diseases, and inflammatory disorders.
2. Development of more efficient synthesis methods to improve the yield and purity of CC-122.
3. Investigation of the potential side effects and long-term effects of CC-122.
4. Exploration of the potential use of CC-122 in combination with other drugs to improve its efficacy.
5. Investigation of the potential use of CC-122 in other scientific research areas, such as neurodegenerative diseases and infectious diseases.
In conclusion, CC-122 is a promising compound with potential applications in a variety of scientific research areas. Further research is needed to fully understand its potential benefits and limitations, as well as its potential side effects and long-term effects.
Synthesis Methods
The synthesis of CC-122 involves a multi-step process that includes the reaction of phthalic anhydride with 3-aminopropyltriethoxysilane to form the intermediate compound phthalimido-propyltriethoxysilane. This intermediate is then reacted with 4-chloro-3-methyl-1H-pyrazole-5-amine to form the desired product, CC-122.
Scientific Research Applications
CC-122 has been shown to have potential applications in a variety of scientific research areas, including cancer therapy, autoimmune diseases, and inflammatory disorders. Research has shown that CC-122 can induce apoptosis in cancer cells by targeting the cereblon protein, which is involved in the regulation of cell growth and survival.
properties
CAS RN |
121629-10-5 |
|---|---|
Product Name |
N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide |
Molecular Formula |
C23H22ClN5O5S |
Molecular Weight |
516 g/mol |
IUPAC Name |
[[N-(4-chloro-5-methyl-1H-pyrazol-3-yl)-C-[1-(1,3-dioxoisoindol-2-yl)propan-2-yl]carbonimidoyl]amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H22ClN5O5S/c1-13-8-10-16(11-9-13)35(32,33)34-28-20(25-21-19(24)15(3)26-27-21)14(2)12-29-22(30)17-6-4-5-7-18(17)23(29)31/h4-11,14H,12H2,1-3H3,(H2,25,26,27,28) |
InChI Key |
XXRYKHYEYKLICF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ONC(=NC2=NNC(=C2Cl)C)C(C)CN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ONC(=NC2=NNC(=C2Cl)C)C(C)CN3C(=O)C4=CC=CC=C4C3=O |
synonyms |
N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



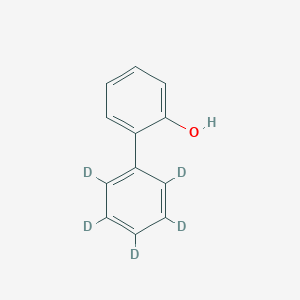

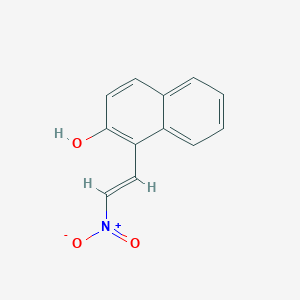
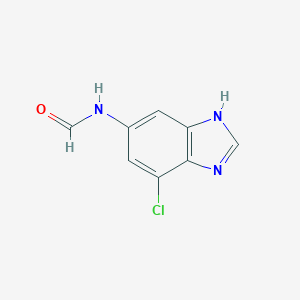
![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)


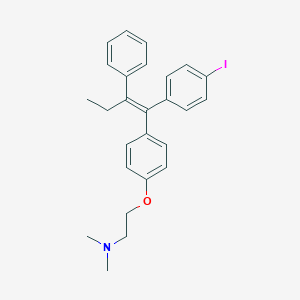
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)


